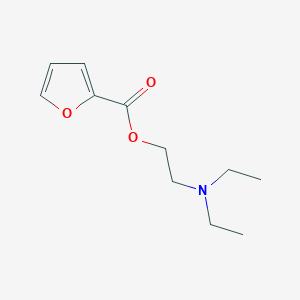

2-(Diethylamino)ethyl 2-furoate

描述

2-(Diethylamino)ethyl 2-furoate is an organic compound featuring a diethylaminoethyl group linked to a 2-furoate ester. This combination suggests applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate.

属性

CAS 编号 |

10369-89-8 |

|---|---|

分子式 |

C11H17NO3 |

分子量 |

211.26 g/mol |

IUPAC 名称 |

2-(diethylamino)ethyl furan-2-carboxylate |

InChI |

InChI=1S/C11H17NO3/c1-3-12(4-2)7-9-15-11(13)10-6-5-8-14-10/h5-6,8H,3-4,7,9H2,1-2H3 |

InChI 键 |

BAJNUCATVJHXMI-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=CO1 |

规范 SMILES |

CCN(CC)CCOC(=O)C1=CC=CO1 |

产品来源 |

United States |

相似化合物的比较

Diethylaminoethyl Esters with Aromatic Carboxylates

Several compounds in share the diethylaminoethyl group but differ in ester substituents:

- 2-(Diethylamino)ethyl p-aminobenzoate: Features a para-aminobenzoate ester, which may confer UV-absorbing properties or local anesthetic activity akin to procaine derivatives.

- 2-(Diethylamino)ethyl methacrylate: Contains a polymerizable methacrylate group, suggesting use in resins or dental materials.

Key Differences :

- Reactivity : The 2-furoate ester in the target compound introduces a furan ring, enhancing electrophilicity compared to benzoate or methacrylate esters.

- Applications: Methacrylate derivatives are geared toward industrial polymers, whereas p-aminobenzoate esters may have biomedical relevance .

Phosphonothiolate Derivatives

describes Pinacolyl S-2-diisopropylaminoethyl ethylphosphonothiolate, which includes a phosphonothiolate group instead of a furoate ester. The diethylaminoethyl chain here is part of an organophosphorus structure, often associated with nerve agents or pesticides.

Key Differences :

- Toxicity and Reactivity: Phosphonothiolates are highly reactive with acetylcholinesterase, making them toxicologically distinct from the non-phosphorus 2-furoate ester.

- Structural Complexity: The phosphonothiolate group introduces chirality and hydrolytic instability absent in 2-furoate derivatives .

Phenolic and Aromatic Derivatives

highlights 2-((Dimethylamino)methyl)phenol, which replaces the ester with a phenolic hydroxyl group and a dimethylaminomethyl substituent.

Key Differences :

- Acidity and Solubility: The phenolic –OH group (pKa ~10) increases acidity compared to the neutral 2-furoate ester.

- Applications: Phenolic derivatives are common in disinfectants or chelating agents, diverging from ester-based applications .

Furoate Esters with Alternative Alcohol Moieties

details 2-Phenylethyl 2-Furoate, which substitutes the diethylaminoethyl group with a phenylethyl alcohol moiety.

Key Differences :

- Lipophilicity: The phenylethyl group enhances lipophilicity, making it suitable for fragrance or flavor applications (e.g., fruity or floral notes).

- Basicity: Unlike the diethylaminoethyl variant, this compound lacks a basic amino group, limiting solubility in acidic media .

Chloroacetamide and Phenylacetate Derivatives

- 2-Chloro-N-[2-(diethylamino)-2-(2-furyl)ethyl]acetamide (): Incorporates a chloroacetamide group, likely serving as a synthetic intermediate in pharmaceuticals. The chlorine atom increases electrophilicity, enabling nucleophilic substitution reactions.

Key Differences :

- Functional Group Reactivity : The chloroacetamide group offers distinct reactivity compared to the ester or phenylacetate groups.

- Biological Targets : Phenylacetate derivatives may target neurological pathways, whereas 2-furoate esters could focus on metabolic enzymes .

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 2-(Diethylamino)ethyl 2-furoate | C₁₁H₁₇NO₃ | Diethylaminoethyl, 2-furoate | 211.26 g/mol | Pharmaceuticals, synthesis |

| 2-Phenylethyl 2-furoate | C₁₃H₁₂O₃ | Phenylethyl, 2-furoate | 216.23 g/mol | Fragrances, flavors |

| 2-(Diethylamino)ethyl methacrylate | C₁₀H₁₇NO₂ | Diethylaminoethyl, methacrylate | 199.25 g/mol | Polymer resins |

| Pinacolyl S-2-diisopropylaminoethyl ethylphosphonothiolate | C₁₃H₂₉NO₂PS | Phosphonothiolate, diisopropylaminoethyl | 318.40 g/mol | Pesticides, nerve agents |

| 2-((Dimethylamino)methyl)phenol | C₉H₁₃NO | Phenol, dimethylaminomethyl | 151.21 g/mol | Disinfectants, chelators |

Research Findings and Implications

- Structural-Activity Relationships: The diethylaminoethyl group enhances solubility in acidic environments, favoring drug delivery systems, while aromatic esters (e.g., phenylethyl) prioritize sensory applications .

- Toxicity Profiles: Phosphonothiolate derivatives () exhibit acute toxicity, whereas furoate esters are likely safer for biomedical use.

- Synthetic Utility: Chloroacetamide and methacrylate variants () highlight the diethylaminoethyl group’s versatility in generating diverse intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。